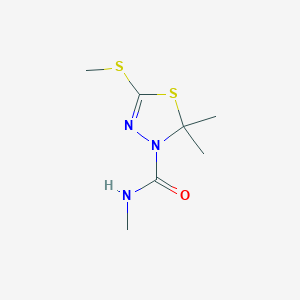
N,2,2-Trimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2,2-Trimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes a thiadiazole ring substituted with methyl and methylsulfanyl groups, as well as a carboxamide functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,2,2-Trimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with an appropriate methyl ketone in the presence of an oxidizing agent. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 80-120°C)
Solvent: Polar solvents such as ethanol or methanol
Catalysts: Acidic or basic catalysts to facilitate the cyclization process
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
化学反応の分析
Types of Reactions
N,2,2-Trimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Various substituted thiadiazoles
科学的研究の応用
N,2,2-Trimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N,2,2-Trimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
類似化合物との比較
Similar Compounds
- 2,2-Dimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide
- N,2,2-Trimethyl-5-(ethylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide
- N,2,2-Trimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxylate
Uniqueness
N,2,2-Trimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl and methylsulfanyl groups, along with the carboxamide functionality, makes it a versatile compound for various applications.
特性
CAS番号 |
89578-89-2 |
|---|---|
分子式 |
C7H13N3OS2 |
分子量 |
219.3 g/mol |
IUPAC名 |
N,2,2-trimethyl-5-methylsulfanyl-1,3,4-thiadiazole-3-carboxamide |
InChI |
InChI=1S/C7H13N3OS2/c1-7(2)10(5(11)8-3)9-6(12-4)13-7/h1-4H3,(H,8,11) |
InChIキー |
HMYUKLZPRZALBB-UHFFFAOYSA-N |
正規SMILES |
CC1(N(N=C(S1)SC)C(=O)NC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


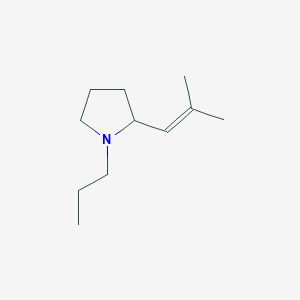

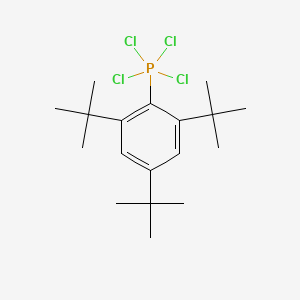
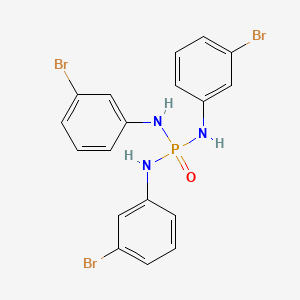
![2-[(4-Methoxyanilino)methyl]cyclohexan-1-one](/img/structure/B14381952.png)
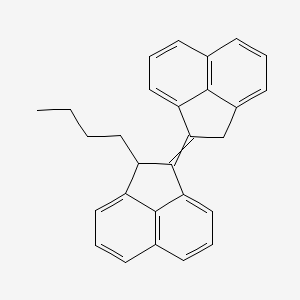
![2,3-Bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14381975.png)

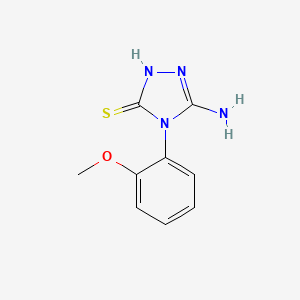

![3,3-dimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indole](/img/structure/B14382014.png)
![2-[(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14382018.png)
![2,2'-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14382019.png)

